molecular formula C17H17N5O4 B2732864 2-(2-methoxyphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396814-61-1

2-(2-methoxyphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No. B2732864
CAS RN: 1396814-61-1
M. Wt: 355.354
InChI Key: KVYVBIJEQRAIHW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O4 and its molecular weight is 355.354. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism in Herbicides

One notable application of related chloroacetamide compounds, such as acetochlor and metolachlor, involves their use as pre-emergent herbicides in agriculture. Research has focused on their metabolic pathways, highlighting the complexities of their bioactivation and potential carcinogenicity through metabolic activation pathways leading to DNA-reactive products. These studies are critical for understanding the environmental impact and safety profiles of these chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemotherapeutic Agents

Derivatives of 3-methoxyphenol, which is structurally similar to the compound , have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, including oxadiazole and hydrazone derivatives, have shown potential against various bacterial strains and human tumor cell lines, highlighting their application in developing new chemotherapeutic agents (Kaya et al., 2017).

β3-adrenergic Receptor Agonists

Compounds containing a phenoxypropanolamine moiety, similar in function to the compound of interest, have been synthesized and evaluated for their selectivity and potency as β3-adrenergic receptor agonists. These studies are part of efforts to develop new treatments for obesity and type 2 diabetes, showcasing the role of such compounds in metabolic disorder therapies (Maruyama et al., 2012).

Acetylation and Polymerization Studies

Research into the chemoselective acetylation of amino groups and the polymerization of methacrylic derivatives highlights the compound's potential in synthetic chemistry and materials science. These studies focus on creating intermediates for antimalarial drugs and non-steroidal anti-inflammatory compounds, demonstrating the versatility of related chemical structures in pharmaceutical and polymer research (Magadum & Yadav, 2018; Román & Gallardo, 1992).

VEGF-A Inhibitors

The synthesis and evaluation of benzophenone-thiazole derivatives, including acetamide groups, as potent VEGF-A inhibitors for antiproliferative effects highlight another significant area of research. These compounds are studied for their potential in cancer therapy, specifically in inhibiting tumor growth through VEGF-A pathway modulation (Prashanth et al., 2014).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-21-17(24)22(20-19-21)13-9-7-12(8-10-13)18-16(23)11-26-15-6-4-3-5-14(15)25-2/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYVBIJEQRAIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

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